1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol
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Overview
Description
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol is an organic compound with the chemical formula C10H19NO. This compound is characterized by the presence of both cyclobutanol and aminomethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol can be synthesized through the reaction of 1-(aminomethyl)-2-methylcyclopentyl ketone with sodium borohydride (NaBH4) in an alcohol solvent. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure the selective reduction of the ketone group to an alcohol.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding ketone.
Reduction: Further reduction of the compound can be achieved using lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutanone.
Reduction: 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclobutanol moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Aminomethyl)cyclobutan-1-ol
- 1-(Aminomethyl)-2-methylcyclopentanol
- 1-(Aminomethyl)cyclopentanol
Uniqueness
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol is unique due to the presence of both cyclobutanol and aminomethyl groups, which provide a distinct combination of reactivity and functionality. This makes it a valuable compound in various synthetic and research applications, offering versatility that similar compounds may lack.
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9-4-2-5-10(9,8-12)11(13)6-3-7-11/h9,13H,2-8,12H2,1H3 |
InChI Key |
HLILGTNHQQNKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)C2(CCC2)O |
Origin of Product |
United States |
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